molecular formula C13H23NO2 B8326965 1-Piperidin-4-yl-cyclopentanecarboxylic acid ethyl ester

1-Piperidin-4-yl-cyclopentanecarboxylic acid ethyl ester

Cat. No. B8326965
M. Wt: 225.33 g/mol
InChI Key: NPHXBWOWMHQCHB-UHFFFAOYSA-N
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Patent
US07482462B2

Procedure details

1.75 g of 1-pyridin-4-yl-cyclopentanecarboxylic acid ethyl ester are dissolved in a mixture of 100 ml of MeOH and aqueous HCl (32%) and the mixture obtained is hydrogenated in the presence of 175 mg of PtO2 as a catalyst under pressure for 5 hours. From the mixture obtained the catalyst is removed by filtration and solvent is evaporated. 1-Piperidin-4-yl-cyclopentanecarboxylic acid ethyl ester in the form of a hydrochloride salt is obtained. 13C-NMR (CD3OD): 176.73, 61.33, 57.71, 45.08, 45.00, 42.14, 33.80, 25.49, 25.43, 25.36, 14.58.
Name
1-pyridin-4-yl-cyclopentanecarboxylic acid ethyl ester
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]>CO.Cl.O=[Pt]=O>[CH2:1]([O:3][C:4]([C:6]1([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
1-pyridin-4-yl-cyclopentanecarboxylic acid ethyl ester
Quantity
1.75 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCCC1)C1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
175 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
From the mixture obtained the catalyst
CUSTOM
Type
CUSTOM
Details
is removed by filtration and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCCC1)C1CCNCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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